p-Methylbenzil

Vue d'ensemble

Description

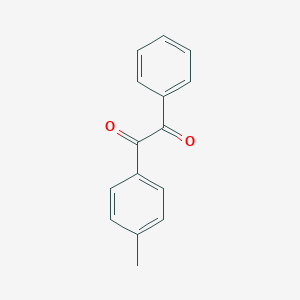

Le 1-Phényl-2-p-tolyl-éthane-1,2-dione, également connu sous le nom de p-méthylbenzil, est un composé organique de formule moléculaire C15H12O2. Il se caractérise par la présence d’un groupe phényle et d’un groupe p-tolyle liés à un squelette éthane-1,2-dione. Ce composé est connu pour sa couleur jaune à orange foncé et est utilisé dans diverses applications chimiques .

Méthodes De Préparation

Le 1-Phényl-2-p-tolyl-éthane-1,2-dione peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l’oxydation des éthylarenes. Ce processus utilise généralement des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées pour obtenir le produit souhaité . Les méthodes de production industrielle impliquent souvent des réactions d’oxydation en un seul pot sans solvant, qui sont efficaces et respectueuses de l’environnement .

Analyse Des Réactions Chimiques

Le 1-Phényl-2-p-tolyl-éthane-1,2-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être encore oxydé pour former des acides carboxyliques ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la dicétone en alcools correspondants ou en d’autres formes réduites.

Substitution : Les noyaux aromatiques du composé peuvent subir des réactions de substitution électrophile, conduisant à la formation de dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent le permanganate de potassium pour l’oxydation, le borohydrure de sodium pour la réduction et divers électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications De Recherche Scientifique

Chemical Properties and Structure

p-Methylbenzil is characterized by its methyl group attached to the benzil structure, which enhances its chemical reactivity and interaction with other compounds. The molecular structure allows for various substitutions and modifications, making it a valuable scaffold in organic synthesis.

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used in the preparation of various derivatives that have applications in pharmaceuticals and agrochemicals. Some notable applications include:

- Synthesis of Pharmaceuticals : this compound derivatives are explored for their potential as active pharmaceutical ingredients (APIs). For instance, modifications to the this compound structure can lead to compounds with enhanced biological activity against specific targets.

- Ligand Development : The compound has been utilized in the development of ligands for metal complexes, which are crucial in catalysis and material science.

| Application | Description | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development | |

| Ligand Development | Forms complexes with metals for catalytic purposes |

Drug Discovery

Recent studies have highlighted the role of methyl groups in enhancing binding affinities in drug discovery. For example, research indicates that the introduction of a methyl group can significantly increase the potency of compounds targeting FK506-binding proteins (FKBPs), which are implicated in various diseases including cancer and autoimmune disorders .

- Study Findings : The introduction of this compound derivatives demonstrated a ten-fold increase in binding affinity to FKBP12 compared to non-methylated analogs, showcasing the importance of structural modifications in drug design.

Material Science

This compound has also found applications in material science, particularly in the development of polymers with improved properties. Its derivatives have been studied for their permeability and selectivity characteristics when incorporated into polyimide matrices .

- Research Insights : The incorporation of this compound into polyimides resulted in materials with high permeability coefficients while maintaining low permselectivity, making them suitable for membrane applications.

Mécanisme D'action

Le mécanisme d’action du 1-Phényl-2-p-tolyl-éthane-1,2-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile dans diverses réactions, facilitant la formation de nouvelles liaisons chimiques. Sa structure dicétone lui permet de participer à des réactions redox, influençant les processus cellulaires et les voies biochimiques .

Comparaison Avec Des Composés Similaires

Le 1-Phényl-2-p-tolyl-éthane-1,2-dione peut être comparé à d’autres composés similaires, tels que :

Benzil : Une dicétone similaire avec deux groupes phényles au lieu d’un groupe phényle et d’un groupe p-tolyle.

1-Phényl-1,2-éthanediol : Un composé apparenté avec des groupes hydroxyle au lieu de groupes carbonyle.

4-Méthylbenzil : Une autre dicétone avec une structure similaire mais des substituants différents sur les noyaux aromatiques

La singularité du 1-Phényl-2-p-tolyl-éthane-1,2-dione réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues .

Activité Biologique

p-Methylbenzil, also known as 1-Phenyl-2-p-tolyl-ethane-1,2-dione, is an organic compound with the molecular formula C15H12O2. Its structure features a diketone backbone with phenyl and p-tolyl substituents. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound can be synthesized through several methods, typically involving oxidation processes. Common oxidizing agents include potassium permanganate and chromium trioxide, which facilitate the conversion of ethylarenes into the desired diketone structure. The diketone functional group is crucial for its biological interactions and reactivity in synthetic chemistry.

The biological activity of this compound is primarily attributed to its diketone structure, which allows for interactions with various biomolecules. It acts as an electrophile in biochemical reactions, influencing cellular processes through redox reactions. The presence of the methyl group in the para position enhances the electron density of the aromatic ring, potentially increasing its reactivity in electrophilic aromatic substitution reactions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound and its derivatives possess antimicrobial properties. For instance, cobalt(II) complexes containing this compound showed activity against yeast strains like Saccharomyces cerevisiae .

- Anticancer Potential : The compound's structural analogs have been explored for anticancer applications. Various derivatives have shown promising cytotoxic effects against cancer cell lines .

- Neuroprotective Effects : Some studies suggest that this compound may inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. This property positions it as a potential candidate for further research in neuropharmacology .

Case Studies

- Antimicrobial Properties : A study focused on cobalt(II) complexes with 2-aminobenzimidazole derivatives found that one complex containing this compound exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus . The complex was more active than the starting ligand, highlighting the potential enhancement of biological activity through coordination chemistry.

- Cytotoxicity Against Cancer Cells : Research conducted on various 1-indanone derivatives (related to this compound) showed significant cytotoxic effects against multiple cancer cell lines. For example, certain synthesized compounds demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Propriétés

IUPAC Name |

1-(4-methylphenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFICTUTRIMBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179046 | |

| Record name | p-Methylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2431-00-7 | |

| Record name | (4-Methylphenyl)phenylethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylbenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methylbenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Methylbenzil undergo dimerization reactions?

A2: While there's no direct evidence of 4-Methylbenzil dimerization in the provided research, a related compound, 6-methyl-2-phenylbenzofuran, undergoes an unusual dimeric oxidation when treated with chromium trioxide in acetic acid, yielding 2,2'-dibenzoyloxy-4,4'-dimethylbenzil []. This suggests that similar reactivity might be possible with 4-Methylbenzil under specific oxidative conditions.

Q2: How does the introduction of a methyl group at the para position of benzil (forming 4-methylbenzil) influence its reactivity?

A3: The methyl group in 4-Methylbenzil, being an electron-donating group, is expected to increase the electron density of the aromatic ring. This effect can influence its reactivity in reactions like electrophilic aromatic substitution, potentially making it more reactive compared to unsubstituted benzil. This effect is observed in the formation of bisindoline and indolinone derivatives, where a Friedel–Crafts type electrophilic attack is proposed at the ring closing C–C bond forming steps [].

Q3: What analytical techniques are useful for studying the reactions and products of 4-Methylbenzil?

A4: While not explicitly stated for 4-Methylbenzil, related research utilizes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural characterization of similar compounds [, ]. Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be helpful in analyzing reaction mixtures, particularly for identifying and quantifying different isomers like 6a and 6b [].

Q4: Are there any known biological applications or studies involving 4-Methylbenzil or its derivatives?

A5: Although no direct biological applications are mentioned in the provided research, the study highlighting the antimicrobial activity of Cobalt(II) complexes with 2-aminobenzimidazole derivatives suggests a potential avenue for exploring the biological activity of compounds structurally related to 4-Methylbenzil []. Further research is necessary to determine if 4-Methylbenzil derivatives exhibit similar properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.